

2-Fluoropropan-1-amine Hydrochloride: Solubility Profile & Handling Guide

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Compound of Interest

Compound Name:	2-Fluoropropan-1-amine hydrochloride
CAS No.:	2098116-13-1
Cat. No.:	B1447001

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Executive Summary

2-fluoropropan-1-amine hydrochloride (CAS: 2760449-69-0 for (R)-isomer; racemic analogues vary) represents a critical class of

-fluoroamines. In medicinal chemistry, the introduction of a fluorine atom at the

-position relative to the amine functionality is a strategic bioisostere design. It lowers the amine's pKa (typically by 1–2 units) due to the strong inductive effect (

) of the fluorine, thereby modulating lipophilicity (

) and membrane permeability without significantly increasing steric bulk.

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple alkyl amines, the presence of the fluorine atom introduces unique dipole-dipole interactions and lattice energies that alter its dissolution thermodynamics. The protocols below are designed to be self-validating, allowing researchers to empirically verify solubility limits for their specific batches.

Physicochemical Profile & Solubility Mechanisms

To understand solubility, we must first understand the solute's internal forces. **2-fluoropropan-1-amine hydrochloride** is an ionic lattice held together by electrostatic forces between the ammonium cation (

) and the chloride anion (

).

The "Fluorine Effect" on Solvation

- **Lattice Energy:** The high electronegativity of fluorine creates a permanent dipole in the C-F bond. This can strengthen crystal packing through electrostatic alignment, often making the fluorinated salt harder to dissolve than its non-fluorinated counterpart (propylamine HCl).
- **Hydrogen Bonding:** The ammonium headgroup () requires solvents capable of strong hydrogen bond acceptance (HBA) to overcome the lattice energy.
- **Lipophilicity:** While the salt is highly polar, the fluoropropyl chain has limited lipophilic character, rendering the compound insoluble in non-polar hydrocarbons.

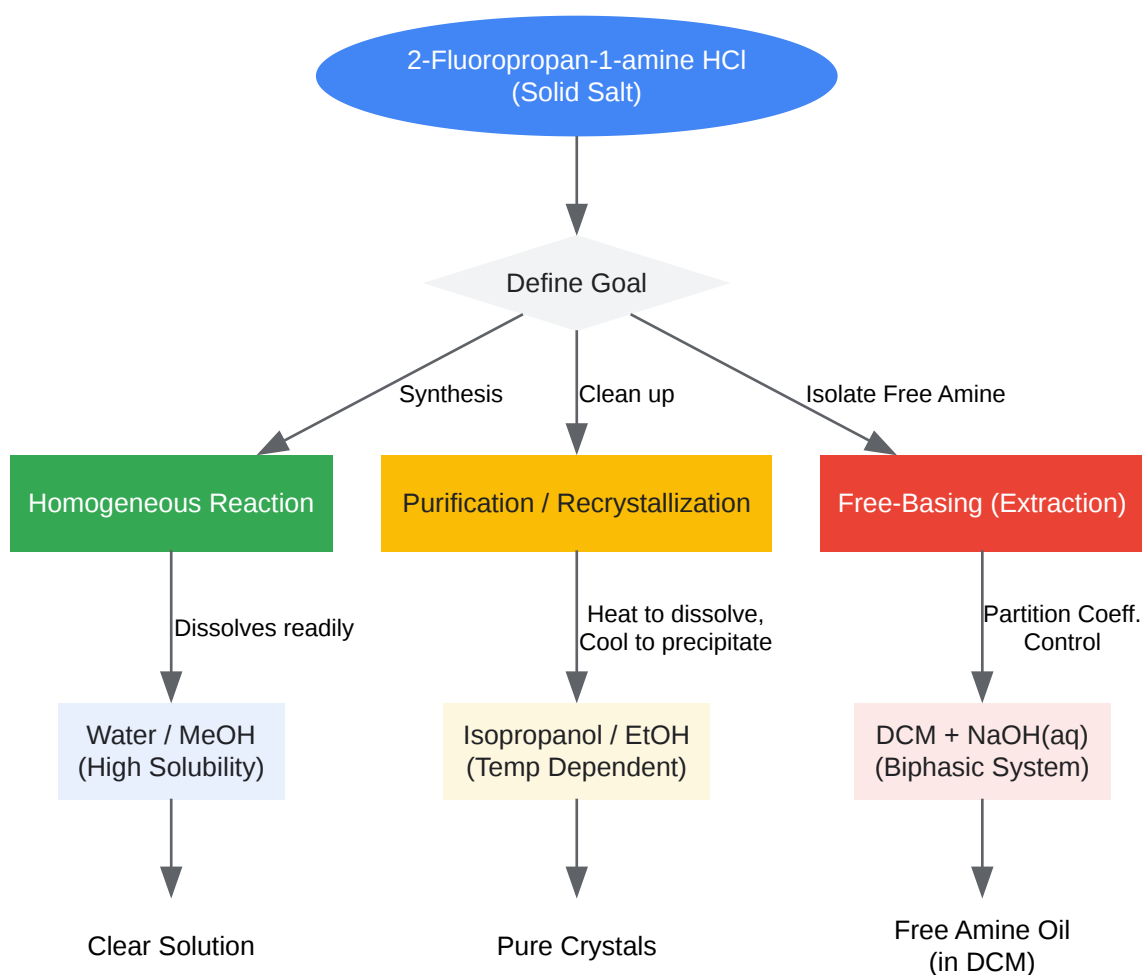
Solubility Landscape Table

Data represents empirical classifications based on structural analogs (e.g., 2-fluoroethylamine HCl, propylamine HCl).

Solvent Class	Representative Solvents	Solubility Rating	Primary Interaction Mechanism	Application
Polar Protic	Water, Methanol (MeOH)	High (>100 mg/mL)	Ion-dipole & H-bonding	Stock solutions, reaction media
Polar Protic	Ethanol (EtOH), Isopropanol (IPA)	Moderate (Temperature Dependent)	H-bonding (weaker than MeOH)	Recrystallization (ideal candidate)
Polar Aprotic	DMSO, DMF, DMAc	High (>50 mg/mL)	Strong cation solvation	Reactions requiring high temp
Polar Aprotic	Acetonitrile (MeCN), Acetone	Low to Moderate	Dipole-dipole	Anti-solvent or slurry wash
Chlorinated	Dichloromethane (DCM), Chloroform	Very Low (<1 mg/mL)	Weak dipole interactions	Biphasic extraction (only after free-basing)
Ethers/Alkanes	Diethyl Ether, THF, Hexanes, Heptane	Insoluble	None (Lattice energy dominates)	Anti-solvent for precipitation

Solvation Dynamics & Workflows (Visualized)

The following diagram illustrates the decision logic for solvent selection based on the intended process (Purification vs. Reaction).



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Caption: Decision matrix for solvent selection based on process intent. Green path = Reaction; Yellow = Purification; Red = Extraction.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this gravimetric method to determine exact solubility limits for your specific batch temperature.

- Preparation: Weigh 100 mg of 2-fluoropropan-1-amine HCl into a 4 mL glass vial.
- Titration: Add the target solvent (e.g., Ethanol) in 100

L increments using a micropipette.

- Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
- Observation: Check for visual clarity (disappearance of solids).
- Calculation:
 - Stop point: If solids remain after 2 mL (Solubility < 50 mg/mL), heat to 50°C. If it dissolves, the solvent is suitable for recrystallization.

Protocol B: Recrystallization (Purification)

The "Gold Standard" for cleaning amine salts.

- Solvent System: Isopropanol (Solvent) + Diethyl Ether (Anti-solvent).[1]
- Rationale: The salt is moderately soluble in hot IPA but insoluble in Ether.
- Dissolution: Place crude solid in a flask. Add minimal Isopropanol (IPA).
- Heating: Heat to near boiling (approx. 80°C) with stirring until fully dissolved. If particulates remain, filter hot.
- Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT).
- Anti-Solvent Addition: If no crystals form at RT, add Diethyl Ether dropwise until the solution turns slightly turbid (cloud point).
- Crystallization: Place in a fridge (4°C) for 12 hours.
- Collection: Filter the white crystals under vacuum. Wash with cold Ether.[1]

Protocol C: Free-Basing (Extraction to Organic Phase)

Required if the next reaction step demands the nucleophilic free amine.

- Dissolution: Dissolve the HCl salt in minimal water ().

- Basification: Slowly add 2M NaOH or saturated until pH > 10.
 - Note: The solution may become cloudy as the free amine separates (oiling out).
- Extraction: Add Dichloromethane (DCM) (). Shake vigorously and separate layers.
 - Why DCM? Fluorinated amines often have higher density and better solubility in chlorinated solvents than in ether.
- Drying: Dry the organic layer over anhydrous .
- Concentration: Evaporate solvent carefully (check boiling point of free amine; small fluoroamines can be volatile).

Safety & Stability (E-E-A-T)

Fluorine-Specific Risks

While the C-F bond is generally stable, beta-elimination of HF is a theoretical risk under strongly basic, high-temperature conditions, which would generate toxic HF and a volatile alkene.

- Mitigation: Avoid heating the free base above 100°C in the presence of strong alkalis. Keep the salt form for storage.

Hygroscopicity

Amine hydrochlorides with small alkyl chains are notoriously hygroscopic (water-attracting).

- Impact: Wet salts weigh more, leading to stoichiometry errors in synthesis.
- Handling: Store in a desiccator. If the solid looks "clumpy" or sticky, dry under high vacuum () at 40°C for 4 hours before use.

Analytical Verification

Do not rely solely on weight. Verify the integrity of the salt using

- Standard Shift: Expect a multiplet around -170 to -180 ppm (depending on reference).
- Integration: Ensure the F:H ratio matches the structure to rule out HF elimination or salt disproportionation.

References

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